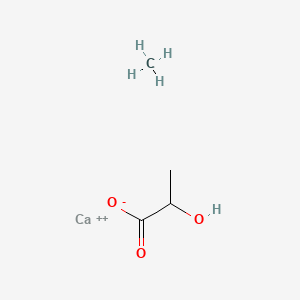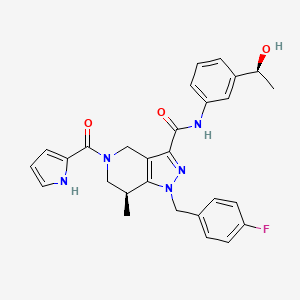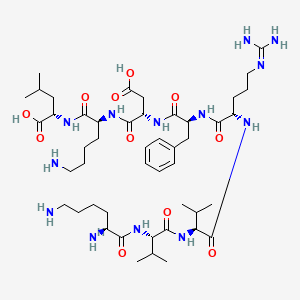
Saccharopine (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La saccharopine (chlorhydrate) est un acide aminé non protéinogène qui joue un rôle crucial dans le métabolisme de la lysine. C'est un intermédiaire dans la voie de dégradation de la lysine, plus précisément dans la voie de la saccharopine, qui prédomine dans les tissus extracérébraux . La saccharopine a été isolée pour la première fois à partir de levure (Saccharomyces cerevisiae) en 1961 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La saccharopine est synthétisée par condensation de la lysine et de l'alpha-cétoglutarate, catalysée par l'enzyme lysine-cétoglutarate réductase . Les conditions réactionnelles impliquent généralement une solution aqueuse tamponnée à un pH et une température physiologiques. Le produit, la saccharopine, peut être purifié davantage par des techniques chromatographiques.
Méthodes de production industrielle
La production industrielle de saccharopine (chlorhydrate) implique une fermentation microbienne utilisant des souches génétiquement modifiées de Saccharomyces cerevisiae. Le processus de fermentation est optimisé pour maximiser le rendement en saccharopine, qui est ensuite extraite et purifiée à l'aide de techniques biochimiques standard .
Analyse Des Réactions Chimiques
Types de réactions
La saccharopine subit plusieurs types de réactions chimiques, notamment :
Réduction : Dans des conditions spécifiques, la saccharopine peut être réduite en lysine et en alpha-cétoglutarate.
Substitution : La saccharopine peut participer à des réactions de substitution où le groupe amino est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Réduction : Les réactions de réduction peuvent nécessiter des agents réducteurs tels que le borohydrure de sodium ou l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les chlorures d'acyle ou les anhydrides dans des conditions légèrement acides ou basiques.
Principaux produits
Les principaux produits formés par l'oxydation de la saccharopine sont l'alpha-aminoadipate semi-aldéhyde et le glutamate . Les réactions de réduction produisent de la lysine et de l'alpha-cétoglutarate, tandis que les réactions de substitution produisent divers dérivés en fonction du substituant introduit.
Applications de la recherche scientifique
La saccharopine (chlorhydrate) a plusieurs applications en recherche scientifique :
Biotechnologie industrielle : La saccharopine est utilisée dans la production de lysine et d'autres acides aminés par des processus de fermentation microbienne.
Mécanisme d'action
La saccharopine exerce ses effets principalement par son rôle dans la voie de dégradation de la lysine. Elle est formée par condensation de la lysine et de l'alpha-cétoglutarate, catalysée par la lysine-cétoglutarate réductase . La saccharopine est ensuite oxydée par la saccharopine déshydrogénase pour produire de l'alpha-aminoadipate semi-aldéhyde et du glutamate . Cette voie est essentielle à la régulation des taux de lysine dans l'organisme et à la production d'importants intermédiaires métaboliques.
Applications De Recherche Scientifique
Saccharopine (hydrochloride) has several scientific research applications:
Mécanisme D'action
Saccharopine exerts its effects primarily through its role in the lysine degradation pathway. It is formed by the condensation of lysine and alpha-ketoglutarate, catalyzed by lysine-ketoglutarate reductase . Saccharopine is then oxidized by saccharopine dehydrogenase to produce alpha-aminoadipate semialdehyde and glutamate . This pathway is essential for the regulation of lysine levels in the body and the production of important metabolic intermediates.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide pipécolique : Un autre intermédiaire dans la dégradation de la lysine, prédominant dans le cerveau.
Alpha-aminoadipate : Un produit en aval dans la voie de dégradation de la lysine.
Hypusine : Un dérivé de la lysine impliqué dans la modification post-traductionnelle des protéines.
Unicité
La saccharopine est unique dans son double rôle de précurseur et de produit dans la voie de dégradation de la lysine. Son accumulation peut entraîner des troubles métaboliques, ce qui en fait un composé essentiel pour étudier le métabolisme de la lysine et les maladies associées .
Propriétés
Formule moléculaire |
C11H21ClN2O6 |
|---|---|
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O6.ClH/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15;/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19);1H/t7-,8-;/m0./s1 |
Clé InChI |
UAWUYRUBRIPRNY-WSZWBAFRSA-N |
SMILES isomérique |
C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)






![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B10855218.png)

![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)
